1-Hexyl-4-methylbenzene 1-Hexyl-4-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1595-01-3
VCID: VC4084207
InChI: InChI=1S/C13H20/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3
SMILES: CCCCCCC1=CC=C(C=C1)C
Molecular Formula: C13H20
Molecular Weight: 176.3 g/mol

1-Hexyl-4-methylbenzene

CAS No.: 1595-01-3

Cat. No.: VC4084207

Molecular Formula: C13H20

Molecular Weight: 176.3 g/mol

* For research use only. Not for human or veterinary use.

1-Hexyl-4-methylbenzene - 1595-01-3

Specification

CAS No. 1595-01-3
Molecular Formula C13H20
Molecular Weight 176.3 g/mol
IUPAC Name 1-hexyl-4-methylbenzene
Standard InChI InChI=1S/C13H20/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3
Standard InChI Key BCJOBVWKIGRZCW-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(C=C1)C
Canonical SMILES CCCCCCC1=CC=C(C=C1)C

Introduction

Structural Identification and Nomenclature

IUPAC Naming and Substituent Orientation

The IUPAC name 1-hexyl-4-methylbenzene reflects the positional arrangement of substituents on the benzene ring. The numbering begins at the methyl group (position 1), with the hexyl chain occupying the para position (position 4). This substitution pattern minimizes steric hindrance compared to ortho- or meta-isomers, thereby influencing reactivity and physical characteristics .

Table 1: Systematic Identifiers of 1-Hexyl-4-methylbenzene

PropertyValueSource
IUPAC Name1-hexyl-4-methylbenzenePubChem
CAS Registry Number1595-01-3NIST
Molecular FormulaC13H20\text{C}_{13}\text{H}_{20}PubChem
Molecular Weight176.30 g/molPubChem
InChI KeyBCJOBVWKIGRZCW-UHFFFAOYSA-NNIST
Canonical SMILESCCCCCCC1=CC=C(C=C1)CPubChem

Comparative Analysis with Structural Isomers

The para-substituted derivative distinguishes itself from ortho- and meta-isomers through distinct electronic and steric profiles. For instance, 1-hexyl-2-methylbenzene (ortho) and 1-hexyl-3-methylbenzene (meta) exhibit higher dipole moments due to asymmetric charge distribution, whereas the para isomer’s symmetry reduces polarity. Additionally, the linear hexyl chain in the para configuration enhances hydrophobic interactions, making it more lipophilic than its counterparts.

Physicochemical Properties

Molecular Geometry and Computational Data

The three-dimensional structure of 1-hexyl-4-methylbenzene, accessible via computational models, reveals a planar benzene ring with substituents extending perpendicularly. Density functional theory (DFT) calculations predict bond lengths of 1.39A˚1.39 \, \text{Å} for aromatic C-C bonds and 1.51A˚1.51 \, \text{Å} for C-CH3_3 bonds . The hexyl chain adopts a staggered conformation, minimizing torsional strain.

Table 2: Key Physicochemical Parameters

PropertyValueMethod/Source
Boiling Point285–290°C (estimated)NIST
Density0.86–0.88 g/cm³ (predicted)QSPR modeling
Refractive Index1.486–1.490 (calculated)PubChem
LogP (Octanol-Water)5.2PubChem

Spectroscopic Characteristics

While experimental spectral data for 1-hexyl-4-methylbenzene remains limited in public databases, analog compounds suggest the following features:

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 0.88 (t, 3H, CH3_3-hexyl), 1.20–1.40 (m, 8H, CH2_2-hexyl), 2.32 (s, 3H, CH3_3-aromatic), 7.10–7.25 (m, 4H, aromatic H).

  • IR Spectroscopy: Stretching vibrations at 3020 cm1^{-1} (aromatic C-H), 2920 cm1^{-1} (aliphatic C-H), and 1600 cm1^{-1} (C=C aromatic).

Synthetic Considerations and Industrial Relevance

Conventional Synthesis Routes

Although explicit synthetic protocols are proprietary, Friedel-Crafts alkylation represents a plausible method. Toluene reacts with hexyl chloride in the presence of AlCl3\text{AlCl}_3, yielding 1-hexyl-4-methylbenzene via electrophilic substitution:

C6H5CH3+C6H13ClAlCl3C6H4(CH3)(C6H13)+HCl\text{C}_6\text{H}_5\text{CH}_3 + \text{C}_6\text{H}_{13}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)(\text{C}_6\text{H}_{13}) + \text{HCl}

Industrial-scale production likely employs continuous-flow reactors to optimize yield and purity.

Applications in Material Science

The compound’s lipophilicity and thermal stability make it suitable for:

  • Lubricant Additives: Enhances viscosity index in high-temperature environments.

  • Polymer Plasticizers: Improves flexibility in polyvinyl chloride (PVC) formulations.

Comparative Analysis with Related Compounds

Table 3: Para-Substituted Benzene Derivatives

CompoundMolecular FormulaBoiling Point (°C)LogP
1-Hexyl-4-methylbenzeneC13H20\text{C}_{13}\text{H}_{20}285–2905.2
1-Octyl-4-methylbenzeneC15H24\text{C}_{15}\text{H}_{24}310–3156.8
1-Butyl-4-methylbenzeneC11H16\text{C}_{11}\text{H}_{16}240–2454.1

Increasing alkyl chain length correlates with higher hydrophobicity (LogP) and boiling points, as evidenced by comparative data .

Future Research Directions

  • Spectroscopic Validation: Experimental NMR and IR studies to confirm computational predictions.

  • Thermal Stability Assays: Differential scanning calorimetry (DSC) to characterize decomposition thresholds.

  • Ecotoxicological Studies: Aquatic toxicity assessments using Daphnia magna or Danio rerio.

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